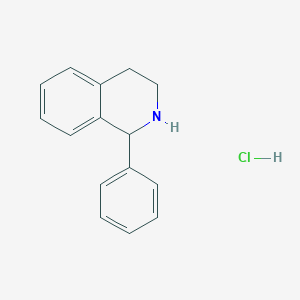

1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Historical Context of Tetrahydroisoquinoline Derivatives in Organic Chemistry

The historical development of tetrahydroisoquinoline chemistry traces back to the pioneering work of Amé Pictet and Theodor Spengler in 1911, who discovered the fundamental reaction that bears their names. The Pictet-Spengler reaction established the foundational methodology for constructing tetrahydroisoquinoline frameworks through the condensation of beta-arylethylamines with aldehydes or ketones under acidic conditions. This seminal discovery opened new avenues for synthesizing complex nitrogen-containing heterocycles and laid the groundwork for the eventual development of substituted derivatives like 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Throughout the twentieth century, tetrahydroisoquinoline derivatives gained prominence as researchers recognized their presence in numerous natural alkaloids and their potential as pharmaceutical intermediates. The systematic study of these compounds revealed their widespread occurrence in plant families such as Papaveraceae, Berberidaceae, and Menispermaceae, where they serve as precursors to biologically active alkaloids including morphine, codeine, and papaverine. This natural prevalence underscored the importance of developing efficient synthetic methods for accessing these structures.

The evolution of synthetic methodologies for tetrahydroisoquinoline derivatives has been marked by continuous refinement and innovation. Early synthetic approaches relied heavily on classical Pictet-Spengler cyclizations, but modern methods have expanded to include transition metal-catalyzed reactions, asymmetric hydrogenation protocols, and novel organocatalytic processes. The development of enantioselective synthetic routes has been particularly significant, as it enables the preparation of enantiomerically pure compounds like (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with high optical purity.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1911 | Pictet-Spengler reaction discovery | Foundation of tetrahydroisoquinoline synthesis |

| 1920s-1940s | Natural product isolation | Recognition of biological importance |

| 1950s-1970s | Mechanistic studies | Understanding of reaction pathways |

| 1980s-2000s | Asymmetric synthesis development | Access to enantiomerically pure compounds |

| 2000s-Present | Advanced catalytic methods | Improved efficiency and selectivity |

Structural Relationship to Isoquinoline Alkaloids

The structural architecture of this compound bears intimate relationships to naturally occurring isoquinoline alkaloids, representing a synthetically modified variant of these important natural products. Isoquinoline alkaloids constitute one of the largest groups of plant-derived secondary metabolites, with over 2500 known structures sharing the common isoquinoline or tetrahydroisoquinoline backbone. The benzylisoquinoline subclass, in particular, demonstrates structural similarities to the 1-phenyl substituted derivatives, though the connectivity patterns differ significantly.

Natural benzylisoquinoline alkaloids such as reticuline and laudanosine feature benzyl substituents attached to the nitrogen atom rather than at the C-1 position. However, the overall three-dimensional arrangement of aromatic rings and the nitrogen-containing heterocycle creates similar spatial relationships that can influence biological activity. This structural parallelism has guided medicinal chemists in designing synthetic analogs that might exhibit comparable or enhanced biological properties compared to their natural counterparts.

The phenyl substitution at the C-1 position of tetrahydroisoquinoline creates a distinct stereochemical environment that differentiates it from most natural isoquinoline alkaloids. This modification introduces a chiral center that is absent in many naturally occurring structures, providing opportunities for stereoselective interactions with biological targets. Research has shown that the (R) and (S) enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline can exhibit markedly different biological activities, highlighting the importance of stereochemistry in these systems.

The electronic properties of the phenyl substituent also contribute to the compound's distinct characteristics compared to natural alkaloids. Unlike the alkoxy-substituted aromatic rings commonly found in natural benzylisoquinoline alkaloids, the unsubstituted phenyl group provides different electronic density distribution and hydrogen bonding capabilities. These differences can translate into altered receptor binding profiles and metabolic pathways, potentially offering advantages in pharmaceutical applications.

| Structural Feature | Natural Alkaloids | 1-Phenyl-tetrahydroisoquinoline |

|---|---|---|

| Core scaffold | Isoquinoline/Tetrahydroisoquinoline | Tetrahydroisoquinoline |

| Substitution pattern | Various (often N-benzyl) | C-1 Phenyl |

| Chirality | Often absent or different centers | C-1 Chiral center |

| Electronic properties | Often electron-rich aromatics | Unsubstituted phenyl |

Significance of N-Substitution Patterns in Bioactive Molecules

The nitrogen atom in tetrahydroisoquinoline derivatives serves as a critical pharmacophoric element, and its substitution pattern profoundly influences biological activity and pharmacological properties. In 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the nitrogen remains unsubstituted as a secondary amine, which distinguishes it from many pharmaceutical compounds that feature tertiary amine or quaternary ammonium centers. This structural characteristic has significant implications for the compound's reactivity, basicity, and potential for forming hydrogen bonds with biological targets.

The secondary amine functionality of 1-phenyl-1,2,3,4-tetrahydroisoquinoline provides opportunities for further derivatization and incorporation into larger molecular frameworks. Research has demonstrated that this structural feature can serve as a nucleophilic center for various chemical transformations, enabling the synthesis of more complex derivatives with enhanced biological activities. For instance, studies have shown that converting the secondary amine to hydroxamic acid derivatives can result in potent histone deacetylase inhibitors with significant anticancer activity.

The basicity of the nitrogen atom, with a predicted pKa value of approximately 8.91, places it within the range typical for bioactive amines. This basicity level suggests that the compound would exist predominantly in its protonated form under physiological pH conditions, which can facilitate ionic interactions with negatively charged regions of biological targets. The formation of the hydrochloride salt exploits this basicity to create a stable, water-soluble form suitable for biological evaluation and pharmaceutical development.

Comparative studies of tetrahydroisoquinoline derivatives with different N-substitution patterns have revealed distinct structure-activity relationships. Research on acaricidal tetrahydroisoquinoline derivatives has shown that modifications to the nitrogen center can dramatically alter biological activity, with some substitution patterns enhancing potency while others diminish it. These findings underscore the critical importance of the nitrogen substitution pattern in determining the overall biological profile of tetrahydroisoquinoline-based compounds.

The conformational flexibility associated with the secondary amine also contributes to the compound's ability to interact with diverse biological targets. Unlike more rigid quaternary ammonium compounds, the secondary amine can adopt different conformations to optimize binding interactions, potentially leading to broader biological activity profiles. This flexibility has been exploited in the development of various pharmaceutical agents where tetrahydroisoquinoline scaffolds serve as privileged structures for drug discovery efforts.

Properties

IUPAC Name |

1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJJLGSNPKSIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5464-92-6 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5464-92-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis (Based on Patent CN103159677A)

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| a) Amidation | Phenethylamine + Benzoyl chloride + Alkali hydroxide (NaOH 10-30%) in water | Ice bath, <10°C during addition, then RT 3h | 98.5% | N-(2-phenethyl) benzamide precipitates, simplifying isolation |

| b) Cyclization | N-(2-phenethyl) benzamide + Phosphorus oxychloride + Vanadium pentoxide in toluene | Reflux 4h, then aqueous work-up at pH 9 | 86.7% | Formation of 1-phenyl-3,4-dihydroisoquinoline |

| c) Reduction | 1-phenyl-3,4-dihydroisoquinoline + Sodium borohydride in methanol | 25°C, 2-3h reaction | 99.2% | Produces 1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| d) Salt formation | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline + D-tartrate in Virahol/water | 70°C 30 min, then stir 3h RT | 43.7% | Forms tartrate salt |

| e) Free base recovery | Tartrate salt + NaOH solution in water, pH 8-9 | Stir 1-2h, filtration, drying | 95.2-97.5% | Yields free base 1-phenyl-1,2,3,4-tetrahydroisoquinoline |

Key advantages of this method include no use of organic solvents in amidation, high purity (>98%), and yields up to 90% for the overall process. The method avoids toxic phosphorus oxide emissions by using phosphorus oxychloride and vanadium pentoxide for cyclization.

Alternative Synthetic Route via Catalytic Hydrogenation (Based on RSC Review)

An alternative reported method involves:

- Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine and a phenyl-substituted unsaturated acid

- Catalytic hydrogenation to reduce double bonds

- Bischler–Napieralski cyclization to form the isoquinoline ring

- Asymmetric transfer hydrogenation (ATH) using a chiral Ru catalyst to obtain the tetrahydroisoquinoline scaffold

- Final reductive amination to afford the target compound

This route is more complex, involving chiral catalysis for stereoselective synthesis, suitable for enantiomerically enriched products.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Comments |

|---|---|---|

| Alkali hydroxide concentration (amidation) | 10-30% NaOH aqueous solution | Ensures good amidation yield and product precipitation |

| Temperature (amidation) | <10°C during addition, RT for 3h | Controls exothermic reaction and product purity |

| Cyclization temperature | Reflux (~110°C) for 4h | Complete conversion to dihydroisoquinoline |

| Reduction temperature | 25°C, room temperature | Mild conditions prevent over-reduction |

| pH for salt formation | 8-9 | Critical for crystallization of tartrate salt |

| Drying temperature | 50-60°C under vacuum | Preserves product integrity |

Purification and Isolation

- The amidation product N-(2-phenethyl) benzamide precipitates directly from aqueous solution, simplifying filtration and washing.

- Organic extraction with ethyl acetate at 25-40°C is used post-cyclization, followed by decolorization with activated carbon.

- Crystallization from aqueous/alcoholic mixtures yields the tartrate salt.

- Final free base is obtained by basification and filtration.

Summary Table of Yields and Purity

| Step | Product | Yield (%) | Purity (%) | Physical Form |

|---|---|---|---|---|

| Amidation | N-(2-phenethyl) benzamide | 98.5 | >98 | White solid |

| Cyclization | 1-phenyl-3,4-dihydroisoquinoline | 86.7 | >95 | Yellow liquid |

| Reduction | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 99.2 | >98 | White solid |

| Salt formation | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline tartrate | 43.7 | >98 | White crystals |

| Free base recovery | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 95.2-97.5 | >98 | White solid |

Research Findings and Advantages

- The described aqueous amidation avoids organic solvents, reducing cost and environmental impact.

- The cyclization step uses phosphorus oxychloride and vanadium pentoxide, which prevents the formation of highly toxic phosphorus oxide gases.

- The reduction with sodium borohydride is efficient and high-yielding under mild conditions.

- The overall synthetic route achieves high purity and yield, suitable for scale-up.

- Enantiomeric salt formation allows access to chiral tetrahydroisoquinoline derivatives.

Chemical Reactions Analysis

1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity: Compounds based on the tetrahydroisoquinoline scaffold have shown efficacy against various pathogens. For instance, certain derivatives demonstrated antibacterial properties against strains such as Staphylococcus epidermidis and Klebsiella pneumonia .

- Neuroprotective Effects: Research indicates that tetrahydroisoquinolines may offer neuroprotective benefits in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems positions them as potential treatments for conditions like Parkinson's disease .

- Antidepressant Properties: Some studies suggest that modifications to the tetrahydroisoquinoline structure can lead to compounds with antidepressant effects, likely through interactions with serotonin receptors .

Clinical Applications

Overactive Bladder Treatment

One significant application of IQL is its role as an intermediate in the synthesis of Suo Lifenxin (Vesicare), a medication approved by the FDA for treating overactive bladder (OAB). The compound acts as an M3 receptor-selective antagonist, providing relief from symptoms associated with bladder hyperactivity .

Neurodegenerative Disorders

In a study exploring the neuroprotective potential of tetrahydroisoquinoline derivatives, researchers synthesized various analogs and evaluated their effects on neuronal cell lines. The findings indicated that specific substitutions on the tetrahydroisoquinoline structure could enhance neuroprotective activity against oxidative stress-induced cell death .

Structure–Activity Relationship (SAR)

The structural variations in tetrahydroisoquinoline derivatives significantly influence their biological activities. For instance:

Understanding the SAR is crucial for designing new compounds with targeted therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways . It can interact with dopamine receptors, inhibit monoamine oxidase (MAO) enzymes, and modulate neurotransmitter levels in the brain. These interactions contribute to its neuroprotective and neurotoxic effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride (Compound 3)

- Structure: Features a 4'-dimethylaminophenyl group at the 1-position and methoxy groups at the 6,7-positions.

- Pharmacology : Unlike papaverine (a myotropic antispasmodic), this compound demonstrates analgesic and anti-inflammatory activity in thermal (hot plate test) and chemical (acetic acid writhing) pain models, as well as anti-arthritic effects .

- Key Difference: The addition of methoxy and dimethylamino groups enhances receptor interaction, enabling dual analgesic and anti-inflammatory actions absent in papaverine .

5-/6-Trifluoromethyl-THIQ Hydrochlorides

- Structure : Trifluoromethyl (-CF₃) substitution at the 5- or 6-position (e.g., CAS 166398-34-1).

- Pharmacology : The electron-withdrawing -CF₃ group improves metabolic stability and lipophilicity, though specific biological data are unavailable .

- Key Difference : Fluorinated analogs are prioritized in drug discovery for enhanced pharmacokinetics but lack documented therapeutic overlap with 1-phenyl-THIQ.

N-Phenyl-THIQ (CAS 3340-78-1)

- Structure : Phenyl group attached to the nitrogen atom instead of the 1-position.

- Synthetic Use : Employed in copper-catalyzed alkynylation reactions for C–H functionalization .

- Key Difference : N-substitution alters electronic properties, reducing basicity compared to 1-phenyl-THIQ, which may affect solubility and reactivity in synthetic pathways .

Positional Isomers and Neuroactive Derivatives

4-Phenyl-THIQ Hydrochloride (PTIQ)

Salsolinol and N-Methyl-THIQ Derivatives

- Structure: Endogenous compounds like salsolinol (1-methyl-6,7-dihydroxy-THIQ) and synthetic N-methyl-THIQ.

- Neurotoxicity: N-methylation generates neurotoxic ions (e.g., N-methyl-isoquinolinium) via monoamine oxidase, mimicking MPTP-induced Parkinsonism .

- Key Difference : 1-Phenyl-THIQ lacks N-methylation sites, avoiding neurotoxic pathways associated with MPTP analogs .

Critical Analysis of Structural-Activity Relationships

- Substituent Position : 1-phenyl substitution in the main compound ensures stereochemical control for solifenacin synthesis, while N-phenyl or 4-phenyl analogs diverge in reactivity and target engagement .

- Functional Groups: Methoxy and dimethylamino groups (Compound 3) introduce dual analgesic/anti-inflammatory actions, whereas trifluoromethyl groups optimize pharmacokinetics .

- Toxicity Considerations: The absence of N-methylation in 1-phenyl-THIQ avoids neurotoxic risks inherent to endogenous THIQ derivatives like salsolinol .

Biological Activity

1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on cancer, neurodegenerative disorders, and other therapeutic areas.

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is characterized by its tetrahydroisoquinoline structure, which is a bicyclic compound featuring a phenyl group. This structure is crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H13N·HCl |

| Molecular Weight | 223.71 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that THIQ derivatives exhibit significant antitumor properties. For instance, studies have shown that certain THIQ compounds can inhibit tubulin polymerization, which is essential for cancer cell division. A notable compound within this category demonstrated effective cytotoxicity against various cancer cell lines and was associated with the induction of autophagy rather than apoptosis in specific cell types .

Table 1: Cytotoxic Activity of THIQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TQ9 | HSC-2 | 40 | Induces autophagy |

| TQ13 | HL-60 | 12.5 | DNA fragmentation |

| Compound 5n | Various Cancer Cells | 5.3 | Tubulin polymerization inhibition |

Neuroprotective Effects

THIQ compounds have been studied for their potential role in neuroprotection. Specifically, they have been shown to inhibit dopamine β-hydroxylase activity, which is relevant in the context of Parkinson's disease. In vitro studies suggest that these compounds may help mitigate neurodegeneration by modulating dopamine levels .

Table 2: Neuroprotective Studies on THIQ Compounds

| Compound | Target Enzyme | Effect |

|---|---|---|

| (1S)-THIQ | Dopamine β-hydroxylase | Inhibition |

| 5-Methyl-THIQ | MAO-B | Neuroprotective |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of THIQ derivatives against various pathogens. For example, certain analogs have shown effectiveness against Staphylococcus epidermidis and Klebsiella pneumoniae, indicating their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely related to their structural features. Modifications at specific positions on the tetrahydroisoquinoline scaffold can significantly alter their potency and selectivity.

Key Findings:

- Substituents at the 4-position enhance inhibitory activity against dopamine β-hydroxylase.

- The presence of lipophilic groups at the 3-position can improve binding affinity to target proteins.

- The size and electronic properties of substituents are crucial for optimizing biological activity .

Case Studies

- Tumor-Specific Cytotoxicity : A study focused on the compound TQ9 revealed that it selectively induced cytotoxic effects in human squamous cell carcinoma lines without significant DNA damage, suggesting a novel mechanism of action through autophagy induction .

- Neurodegenerative Disorders : Research on THIQ derivatives has indicated potential therapeutic benefits in models of Parkinson's disease by inhibiting enzymes involved in dopamine metabolism, thus offering a pathway for future drug development .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step processes requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Key challenges include:

- Ring closure efficiency : Optimize Pictet-Spengler or Bischler-Napieralski reactions by adjusting acid catalysts (e.g., HCl vs. trifluoroacetic acid) .

- Purification : Use column chromatography with gradients of polar/non-polar solvents to isolate the hydrochloride salt from byproducts .

- Chirality control : Employ asymmetric catalysis (e.g., chiral auxiliaries) for enantiopure synthesis, as stereochemistry impacts biological activity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : A combination of methods is essential:

- NMR spectroscopy : Confirm structural integrity via - and -NMR, focusing on aromatic proton splitting patterns and tetrahydroisoquinoline core signals .

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and ESI ionization .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. How does the solubility profile of this compound influence experimental design in pharmacological studies?

- Answer : The hydrochloride salt improves aqueous solubility but may require:

- Solvent optimization : Use DMSO for stock solutions (10 mM) and dilute in PBS for in vitro assays .

- Stability testing : Monitor degradation under varying pH (4–8) and temperatures (4°C vs. 25°C) via UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational strategies can predict the structure-activity relationship (SAR) of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?

- Answer : Combine:

- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) to map electronic properties (HOMO/LUMO) and binding affinities .

- Molecular docking : Screen against targets (e.g., opioid receptors) using AutoDock Vina to prioritize derivatives for synthesis .

- Machine learning : Train models on existing SAR data to predict bioactivity of novel analogs .

Q. How can contradictory data in biological assays (e.g., receptor binding vs. functional activity) be resolved?

- Answer : Systematic analysis includes:

- Assay validation : Compare radioligand binding (e.g., -naloxone displacement) with functional readouts (cAMP inhibition) in the same cell line .

- Metabolic stability : Use liver microsomes to rule out rapid degradation masking true activity .

- Allosteric modulation : Test if the compound acts as a positive/negative allosteric modulator via Schild regression analysis .

Q. What methodologies optimize reaction conditions for scalable synthesis while minimizing environmental impact?

- Answer : Apply green chemistry principles:

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

- Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl) on mesoporous silica to reduce waste .

- Flow chemistry : Enhance yield and reproducibility via continuous flow reactors .

Key Considerations for Researchers

- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-provided data .

- Data reproducibility : Document reaction conditions (e.g., humidity, inert gas purity) to mitigate variability .

- Ethical compliance : Adhere to safety guidelines for handling hydrochloride salts (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.